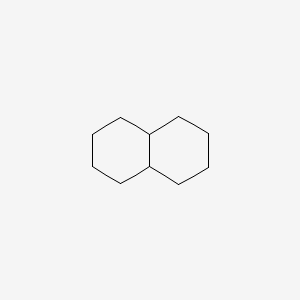
Decahydronaphthalene
Cat. No. B1670005
Key on ui cas rn:
91-17-8
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09276263B2
Procedure details


To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl acrylate 100 parts, n-butyl acrylate 100 parts, acrylonitrile 30 parts, decalin 400 parts and a polymerization initiator constituted by benzoyl peroxide 0.1 part were charged. The mixture was held at 80° C. for 5 hours for solution polymerization to obtain a decalin solution of the methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I. Note that, the obtained methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I dissolved in the decalin and did not have a particulate shape. Next, decalin was added to the obtained solution to adjust it to a solid content concentration 5% and a molecular sieve was used for dehydration.





Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:10])[CH:8]=[CH2:9].[C:16](#[N:19])[CH:17]=[CH2:18].[CH2:20]1[CH:29]2[CH:24]([CH2:25][CH2:26][CH2:27][CH2:28]2)[CH2:23][CH2:22][CH2:21]1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH2:28]1[CH:29]2[CH:24]([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:25][CH2:26][CH2:27]1.[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:10])[CH:8]=[CH2:9].[C:16](#[N:19])[CH:17]=[CH2:18] |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2CCCCC12
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was held at 80° C. for 5 hours for solution polymerization
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCC2CCCCC12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC.C(C=C)(=O)OCCCC.C(C=C)#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
